molecular formula C13H21N5 B11748812 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine CAS No. 1856019-65-2

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11748812
CAS No.: 1856019-65-2
M. Wt: 247.34 g/mol
InChI Key: YWZLSCYUNOKKLI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings connected by a methylene bridge, with ethyl, methyl, and propyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones or other carbonyl compounds. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The process can be optimized by using microwave-assisted synthesis, which reduces reaction time and increases yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by alkylation and subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and halogenated pyrazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 1-propyl-1H-pyrazol-4-amine
  • 1-ethyl-1H-pyrazol-4-amine

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl substituents enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets . This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.

Properties

CAS No.

1856019-65-2

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-6-18-10-13(8-15-18)14-7-12-9-17(5-2)16-11(12)3/h8-10,14H,4-7H2,1-3H3

InChI Key

YWZLSCYUNOKKLI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2C)CC

Origin of Product

United States

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